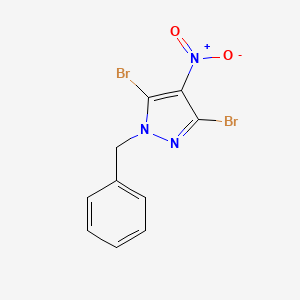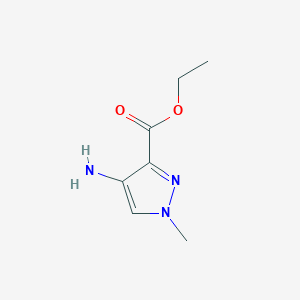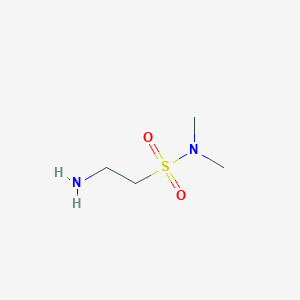
(2-苯基嘧啶-5-基)甲醇
描述
“(2-Phenylpyrimidin-5-yl)methanol” is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “(2-Phenylpyrimidin-5-yl)methanol” can be represented by the InChI code: 1S/C11H10N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h1-7,14H,8H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-Phenylpyrimidin-5-yl)methanol” is a powder at room temperature . Its melting point is between 111-112 degrees Celsius .科学研究应用
合成和抗菌活性
(2-苯基嘧啶-5-基)甲醇用于合成具有潜在抗菌性能的新化合物。例如,它已被用于生产三唑并[4,3-a]嘧啶,这些化合物表现出抗菌和抗真菌活性 (Shaban, Nasr, & Morgaan, 2000)。
生物催化和对映选择性合成
该化合物在生物催化中发挥重要作用。它已经通过乳酸杆菌 BD101 对映纯合成。这种对映纯形式以其镇痛性能而闻名,已经以克为单位生产,展示了大规模合成的潜力,具有高对映过量和产率 (Şahin, Serencam, & Dertli, 2019)。
在癌症研究中的细胞毒活性
在癌症研究中,(2-苯基嘧啶-5-基)甲醇的衍生物已被合成,并研究了它们对各种癌细胞系的细胞毒活性。这些化合物,特别是具有特定取代基的化合物,显示出不同水平的细胞毒性,为它们在癌症治疗中的潜在用途提供了见解 (Stolarczyk et al., 2018)。
在有机化学中的应用
该化合物已参与研究,重点关注质子海绵性质,展示了它在有机化学研究中的实用性。这些研究提供了有关化合物在各种化学环境中行为的宝贵信息 (Pozharskii et al., 2010)。
在环戊烯酮合成中的应用
它还有助于合成反式-4,5-二取代环戊烯酮,突显了它在新型化学合成过程中的作用 (Reddy et al., 2012)。
发现 P2X7 拮抗剂临床候选药物
在药物化学中,它已被用于发现和合成 P2X7 拮抗剂,这些拮抗剂是治疗情绪障碍的潜在候选药物。这展示了该化合物在药物发现和开发中的重要性 (Chrovian et al., 2018)。
安全和危害
“(2-Phenylpyrimidin-5-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
(2-phenylpyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEBODXMCJKLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612128 | |
| Record name | (2-Phenylpyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886531-62-0 | |
| Record name | (2-Phenylpyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenylpyrimidin-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of the hydroxymethyl group in {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol influence its cytotoxic activity compared to its methyl-substituted counterpart?
A1: The study demonstrates that the presence of the hydroxymethyl group in {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol (compound (3)) significantly increases its cytotoxicity against Human umbilical vein endothelial cells (HUVEC) and HeLa, K562, and CFPAC cancer cell lines compared to its methyl-substituted counterpart, 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine (compound (4)) []. While the exact mechanism behind this difference remains unclear, the study suggests that the hydroxy group in compound (3) may contribute to stronger interactions with biological targets, ultimately leading to increased cytotoxicity. Further research is needed to elucidate the specific molecular interactions responsible for this difference in activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)










